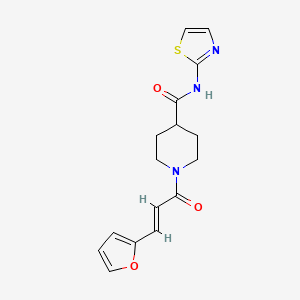

![molecular formula C15H8N4S2 B2465759 8-cyanotriazolo[1,5-a]pyridine-2,7-di(2-thienyl)[1,2,4] CAS No. 866144-66-3](/img/structure/B2465759.png)

8-cyanotriazolo[1,5-a]pyridine-2,7-di(2-thienyl)[1,2,4]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

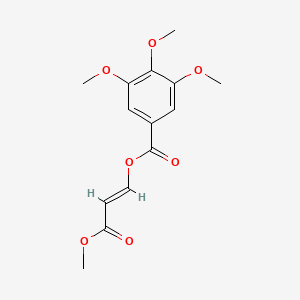

2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C15H8N4S2 and its molecular weight is 308.38. The purity is usually 95%.

BenchChem offers high-quality 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

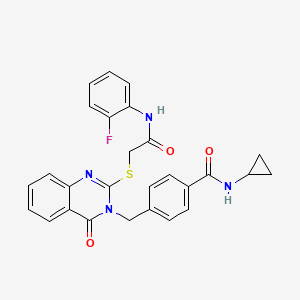

- Application: Le 8-cyanotriazolo[1,5-a]pyridine-2,7-di(2-thienyl)[1,2,4] (TP26Cz2 et TP27Cz2) sert de matériau hôte dans les OLED. En ajustant le motif de liaison entre l'unité triazole (TP) et l'unité carbazole (Cz), il atteint des propriétés de transport de charge équilibrées pour les trous et les électrons. Les OLED basés sur ces matériaux présentent des performances exceptionnelles, un rendement élevé et une faible chute de tension .

- Application: Les composés dérivés du 8-cyanotriazolo[1,5-a]pyridine-2,7-di(2-thienyl)[1,2,4] (par exemple, 5a et 5b) présentent une activité in vitro contre divers champignons. Leur concentration minimale inhibitrice (CMI) est supérieure à celle des antifongiques existants tels que le ravuconazole et le fluconazole .

- Application: Une synthèse monotope sans catalyseur de thiazolo [3,2-b]triazole, de triazolo pyrimidine et de triazolo [3,4-b] [1,3,4]thiadiazine fonctionnalisés peut être réalisée en utilisant le 8-cyanotriazolo[1,5-a]pyridine-2,7-di(2-thienyl)[1,2,4] comme précurseur. Ces dérivés ont des applications potentielles dans la découverte de médicaments et la science des matériaux .

Diodes organiques électroluminescentes (OLED)

Agents antifongiques

Thiazolo-triazoles fonctionnalisés

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that the compound is synthesized through a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

Similar compounds have shown good inhibitory effects with ic50 values in the micromolar range , suggesting potential bioavailability.

Result of Action

Similar compounds have shown significant inhibitory activity against various targets, suggesting potential therapeutic effects .

Action Environment

Similar compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °c , suggesting that they may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVYXHPHDULZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)

![decahydrocyclopenta[d]azepine hydrochloride](/img/structure/B2465683.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465684.png)

![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide](/img/structure/B2465686.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol](/img/structure/B2465692.png)

![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2465697.png)